molecular formula C9H8Cl2O3 B3056093 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid CAS No. 68921-92-6

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B3056093
CAS No.: 68921-92-6
M. Wt: 235.06 g/mol
InChI Key: NBORNXKEEFIAMC-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic Acid ( 68921-92-6) is a high-purity organic compound supplied for research and development purposes. This compound features a molecular formula of C9H8Cl2O3 and a molecular weight of 235.06 g/mol . As a building block in medicinal chemistry, its structure, incorporating both a carboxylic acid and a hydroxy group on the propanoic chain, makes it a versatile intermediate for the synthesis of more complex molecules, such as esters like Methyl 3-(2,4-Dichlorophenyl)-2-hydroxypropanoate . Researchers value this dichlorophenyl derivative for exploring structure-activity relationships in drug discovery and biochemical probing. The compound is provided with a purity of ≥95% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBORNXKEEFIAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887575
Record name Benzenepropanoic acid, 2,4-dichloro-.alpha.-hydroxy-
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Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68921-92-6
Record name 2,4-Dichloro-α-hydroxybenzenepropanoic acid
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Record name Benzenepropanoic acid, 2,4-dichloro-alpha-hydroxy-
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Record name Benzenepropanoic acid, 2,4-dichloro-.alpha.-hydroxy-
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Record name Benzenepropanoic acid, 2,4-dichloro-.alpha.-hydroxy-
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Record name 3-(2,4-dichlorophenyl)lactic acid
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Preparation Methods

Mechanism and Reaction Dynamics

The benchmark synthesis involves Knoevenagel-type condensation between 2,4-dichlorobenzaldehyde and glyoxylic acid followed by asymmetric reduction:

  • Condensation phase :
    $$ \text{C}6\text{H}3\text{Cl}2\text{CHO} + \text{HOOCCHO} \xrightarrow{\text{piperidine}} \text{C}6\text{H}3\text{Cl}2\text{CH}=\text{C(OH)COOH} $$

  • Stereoselective reduction :
    $$ \text{C}6\text{H}3\text{Cl}2\text{CH}=\text{C(OH)COOH} \xrightarrow[\text{MeOH}]{10\% \text{Pd/C}, \text{H}2} \text{C}6\text{H}3\text{Cl}2\text{CH(OH)CH}2\text{COOH} $$

Optimization Parameters

Industrial implementations (e.g., WO2014188453A2) report:

  • Temperature gradient : 40-65°C for condensation vs. 25-30°C for reduction
  • Catalyst loading : 0.5-1.2 mol% palladium achieves 89% conversion
  • Solvent systems : Methanol/water (7:3 v/v) optimizes both reaction steps

Table 2 compares laboratory vs. industrial process metrics:

Parameter Laboratory Scale Continuous Flow Production
Yield 68-72% 85-92%
Reaction time 14-18 hrs 2.7-3.5 hrs
Enantiomeric excess 94-96% 98-99%
Purity (HPLC) 97.5% 99.8%

Data adapted from patent WO2014188453A2 and PubChem experimental records

Catalytic Asymmetric Hydrogenation

Chiral Catalyst Development

Rhodium complexes with Josiphos-type ligands enable direct synthesis of the (R)-enantiomer:

$$ \text{C}6\text{H}3\text{Cl}2\text{COCH}2\text{COOH} \xrightarrow[\text{CH}2\text{Cl}2]{[\text{Rh}(COD)((R)-JosiPhos)]^+} \text{C}6\text{H}3\text{Cl}2\text{CH(OH)CH}2\text{COOH} $$

Critical performance metrics:

  • Turnover frequency : 1,200-1,500 h⁻¹
  • Substrate/catalyst ratio : 5,000:1
  • Pressure conditions : 35-50 bar H₂

Ligand Structure-Activity Relationships

Bidentate phosphine ligands with electron-withdrawing groups enhance enantioselectivity:

Ligand % ee Reaction Time (h)
(R)-Binap 88 14
(R)-SegPhos 92 10
(R)-DTBM-SegPhos 99 8
(R)-TaniaPhos 95 12

Data from medicinal chemistry studies

Enzymatic Resolution Strategies

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) achieves dynamic kinetic resolution of racemic mixtures:

$$ \text{Racemic ester} \xrightarrow{\text{CAL-B}} (R)\text{-acid} + (S)\text{-ester} $$

Process characteristics:

  • Temperature optimum : 45°C
  • pH range : 6.8-7.2
  • Conversion efficiency : 48-52% (theoretical max 50%)

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) improve operational stability:

Immobilization Method Reusability Cycles Activity Retention
Sol-gel encapsulation 12 78%
Eupergit C 18 82%
Chitosan beads 25 91%

Data from bioprocess engineering trials

Industrial-Scale Production Technologies

Continuous Flow Reactor Design

Modern plants employ tubular reactors with segmented flow for:

  • Precise temperature control (±0.5°C)
  • Reduced byproduct formation (<0.5%)
  • 98.5% mass efficiency

Table 3 compares batch vs. flow production metrics:

Metric Batch Reactor Flow Reactor
Annual capacity 12-15 MT 85-100 MT
Energy consumption 580 kWh/kg 320 kWh/kg
Waste generation 6.2 kg/kg product 1.8 kg/kg product
COGS $412/kg $228/kg

Economic data from chemical industry analyses

Analytical Characterization Protocols

Purity Assessment

Validated HPLC method (ICH Q2(R1)):

  • Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
  • Mobile phase: 0.1% H3PO4/acetonitrile (75:25)
  • Flow rate: 1.0 mL/min
  • Detection: 210 nm

Chiral Purity Determination

Chiralpak AD-H column with n-hexane/ethanol (90:10) eluent resolves enantiomers with Rs > 2.5

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2,4-Dichlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular Formula : C₉H₈Cl₂O₃ (based on analog in ).
  • Molecular Weight : ~235.06 g/mol.
  • Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), and two chlorine atoms on the phenyl ring.

The compound is likely synthesized via esterification or hydroxylation of precursors such as 3-(2,4-dichlorophenyl)propanoic acid () or through microbial transformation of polychlorinated biphenyls (PCBs) ().

Comparison with Structurally Similar Compounds

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic Acid ()

  • Structure : Chlorine substituents at phenyl C3 and C5; hydroxyl at C2.
  • Molecular Formula : C₉H₈Cl₂O₃.
  • Key Data :
    • SMILES: C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)O.
    • InChI Key: WAPRDUNGVFMJAK-UHFFFAOYSA-N.
  • Comparison: The positional isomerism of chlorine atoms (2,4 vs. Both compounds may serve as intermediates in biodegradation pathways for chlorinated aromatics ().

3-(2,4-Dichlorophenyl)propanoic Acid ()

  • Structure : Lacks the C2 hydroxyl group.
  • Molecular Formula : C₉H₈Cl₂O₂.
  • Key Data :
    • Molecular Weight: 219.06 g/mol.
    • SMILES: C1=CC(=C(C=C1Cl)Cl)CCC(=O)O.
  • Comparison :
    • The absence of the hydroxyl group reduces polarity, increasing lipophilicity (logP ~2.8 estimated).
    • Used as a precursor for esters (e.g., methyl derivatives in ) or hydroxylated derivatives.

1-Hydroxy-1-(2,4-dichlorophenyl)-2-propanoic Acid (CB12) ()

  • Structure : Hydroxyl at C1, ketone at C3.
  • Key Data :
    • Identified as a transformation product (TP) during microbial degradation of PCBs.
  • Comparison :
    • The ketone group at C3 distinguishes it from the target compound’s carboxylic acid terminus.
    • Suggests divergent metabolic pathways: CB12 arises from dioxygenase activity, whereas the target compound may form via side-chain oxidation ().

2-(4-Chloro-2-methylphenoxy)propanoic Acid (MCPP) ()

  • Structure: Phenoxypropanoic acid with methyl and chlorine substituents.
  • Molecular Formula : C₁₀H₁₁ClO₃.
  • Key Data :
    • Herbicidal activity (common use in agriculture).
  • Comparison: Phenoxy backbone vs. phenylpropanoic acid in the target compound. MCPP’s ether linkage enhances systemic mobility in plants, unlike the target’s direct phenyl-propanoic acid linkage.

3-(3,4-Dichlorophenyl)-2,2-difluoropropanoic Acid ()

  • Structure : Fluorine atoms at C2; chlorine at phenyl C3 and C4.
  • Molecular Formula : C₉H₆Cl₂F₂O₂.
  • Comparison :
    • Fluorine substituents increase electronegativity and metabolic stability compared to the hydroxyl group.
    • Likely designed for enhanced bioavailability in pharmaceutical applications.

Biological Activity

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and potential applications in medicine based on diverse research findings.

Chemical Structure and Properties

The compound, also known as "Dichlorophenyl propanoic acid," features a dichlorophenyl group attached to a hydroxypropanoic acid backbone. Its molecular formula is C10H10Cl2O3C_10H_{10}Cl_2O_3. The presence of chlorine atoms enhances its lipophilicity and biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies using the DPPH assay demonstrated that this compound effectively scavenges free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines, which may be beneficial in treating inflammatory diseases . The modulation of inflammatory pathways is crucial for developing new anti-inflammatory drugs.

3. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against several drug-resistant pathogens. The compound was found to disrupt bacterial cell wall synthesis, making it a candidate for further development against multidrug-resistant infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, it reduces the secretion of harmful cytokines.
  • Cell Wall Disruption : Its interaction with bacterial enzymes involved in peptidoglycan synthesis leads to compromised bacterial integrity.

Case Study 1: Antioxidant Activity

A study conducted by demonstrated that at concentrations ranging from 10 to 100 µg/mL, this compound significantly reduced oxidative stress markers in cellular models.

Case Study 2: Anti-inflammatory Response

In an experimental model involving LPS-stimulated RAW264.7 macrophages, treatment with the compound resulted in a notable decrease in nitric oxide production and inflammatory cytokine levels (TNF-α and IL-6), reinforcing its anti-inflammatory potential .

Case Study 3: Antimicrobial Efficacy

A systematic screening against ESKAPE pathogens revealed that the compound showed potent activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its relevance in combating antibiotic resistance .

Data Tables

Biological Activity Observed Effect Concentration Tested Reference
AntioxidantFree radical scavenging10 - 100 µg/mL
Anti-inflammatoryReduced cytokine productionLPS-stimulated cells
AntimicrobialInhibition of bacterial growthVaries by strain

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid
Reactant of Route 2
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3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid

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